REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:15])[CH3:14].C[O-].[Na+].Cl>CO.CCOC(C)=O>[CH3:4][O:3][C:1](=[O:2])[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:14][C:13](=[O:15])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:7][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
56 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from acetonitrile/water
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow crystalline solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC=C(C=C1)C=CC(C1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |